molecular formula C25H56ClNO3Si B14534602 N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride CAS No. 62117-60-6

N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride

Cat. No.: B14534602
CAS No.: 62117-60-6
M. Wt: 482.3 g/mol
InChI Key: YBBWAKAHNWXZPJ-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines both organic and inorganic components. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride typically involves the reaction of N,N-dimethyldecan-1-amine with a chlorosilane compound. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Hydrolysis: The silyl group can be hydrolyzed in the presence of water, leading to the formation of silanols.

    Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as acetone or acetonitrile at room temperature.

    Hydrolysis: Requires the presence of water or aqueous solutions, often catalyzed by acids or bases.

    Condensation Reactions: Usually performed under acidic or basic conditions, with the removal of water to drive the reaction to completion.

Major Products

    Substitution Reactions: Produce quaternary ammonium salts with different anions.

    Hydrolysis: Results in the formation of silanols.

    Condensation Reactions: Lead to the formation of siloxane polymers.

Scientific Research Applications

N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the preparation of antimicrobial coatings and as a biocide in laboratory settings.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt cell membranes. This leads to the leakage of cellular contents and ultimately cell death. The silyl group also allows the compound to form strong bonds with surfaces, making it effective in coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride
  • N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine

Uniqueness

N,N-Dimethyl-N-[(tributoxysilyl)methyl]decan-1-aminium chloride is unique due to its combination of a long alkyl chain and a silyl group. This structure provides both hydrophobic and hydrophilic properties, making it an effective surfactant and emulsifying agent. The presence of the silyl group also allows for strong bonding with various substrates, enhancing its utility in coatings and adhesives.

Properties

CAS No.

62117-60-6

Molecular Formula

C25H56ClNO3Si

Molecular Weight

482.3 g/mol

IUPAC Name

decyl-dimethyl-(tributoxysilylmethyl)azanium;chloride

InChI

InChI=1S/C25H56NO3Si.ClH/c1-7-11-15-16-17-18-19-20-21-26(5,6)25-30(27-22-12-8-2,28-23-13-9-3)29-24-14-10-4;/h7-25H2,1-6H3;1H/q+1;/p-1

InChI Key

YBBWAKAHNWXZPJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C[Si](OCCCC)(OCCCC)OCCCC.[Cl-]

Origin of Product

United States

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